1-phenylcyclobutane-1,3-diol
CAS No.: 1080636-61-8
Cat. No.: VC11615392
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1080636-61-8 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 1-phenylcyclobutane-1,3-diol |
| Standard InChI | InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
| Standard InChI Key | FNXXGXJMTUWDAI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C2=CC=CC=C2)O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
1-Phenylcyclobutane-1,3-diol (C₁₀H₁₂O₂, MW 164.20 g/mol) features a cyclobutane core with hydroxyl groups at C1 and C3, and a phenyl group at C1 (Fig. 1). The rac-(1S,3S) stereoisomer dominates reported syntheses, though diastereomeric mixtures may form depending on reaction conditions .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Stereochemistry | rac-(1S,3S) configuration | |
| Hydrogen Bond Donors | 2 (OH groups) | |
| Hydrogen Bond Acceptors | 2 (OH groups) |
The cyclobutane ring imposes ~90° bond angles, creating significant ring strain (estimated 27–30 kcal/mol). This strain enhances reactivity, particularly in ring-opening transformations. The phenyl group introduces aromatic π-system interactions, while vicinal diol moieties enable chelation and hydrogen bonding .
Synthetic Methodologies
Photochemical [2+2] Cycloaddition
The most documented route involves UV-mediated [2+2] cycloaddition of cinnamic acid derivatives using 1,8-dihydroxynaphthalene as a covalent template. This method achieves regioselective dimerization:
Key advantages include high atom economy (theoretical 100%) and stereocontrol via template effects. Typical yields exceed 70% under optimized conditions.
Organometallic Addition to Cyclobutanones
An alternative approach involves Grignard or organolithium reagent addition to 2-hydroxycyclobutan-1-one precursors . For example:
While this method primarily yields 1,2-diols, analogous strategies could adapt to 1,3-diol synthesis by modifying ketone positioning or using directed C–H functionalization .
Radical-Mediated C–H Functionalization
Recent advances in radical chemistry enable 1,3-diol synthesis from alcohols via trifluoroethyl carbamate intermediates . Applied to cyclobutanol derivatives, this method could theoretically afford 1-phenylcyclobutane-1,3-diol, though experimental validation remains pending .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of diastereomeric mixtures shows distinct splitting patterns for hydroxyl and ring protons. For cis-1-phenylcyclobutane-1,2-diol (structurally analogous), signals appear at δ 7.47–7.20 (phenyl), 4.31 (d, OH), and 2.90–2.40 ppm (cyclobutane CH₂) . ¹³C NMR resolves quaternary carbons at ~70 ppm (C1) and 45 ppm (C3) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 164.0944 (calc. for C₁₀H₁₂O₂). Fragmentation patterns typically involve sequential loss of hydroxyl groups (-17 Da) and phenyl radical expulsion (-77 Da).
Reactivity and Functionalization
Acid-Catalyzed Rearrangements
Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements. For example, treatment with H₂SO₄ may induce retro-[2+2] cleavage or form conjugated dienes via dehydration.
Oxidation Reactions
Molybdenum-catalyzed oxidative cleavage of vicinal diols generates diketones . Applied to 1-phenylcyclobutane-1,3-diol, this could yield γ-keto acids or lactones, though experimental data remain unreported .
Coordination Chemistry
The vicinal diol moiety readily chelates metal ions, forming complexes with potential catalytic or medicinal properties . Preliminary studies on analogous 1,2-diols show antimicrobial activity when complexed with transition metals .
Challenges and Future Directions
Synthetic Limitations
Current methods face:
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Diastereomer Separation: Chromatographic resolution of cis/trans isomers remains labor-intensive .
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Scale-Up Barriers: Photochemical reactions require specialized equipment for industrial production.
Research Priorities
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory properties.
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Catalytic Applications: Development of chiral ligands for asymmetric hydrogenation.
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Computational Modeling: DFT studies to predict reactivity and supramolecular interactions.
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